molecular formula C14H14FNO2S B4795955 N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4795955
M. Wt: 279.33 g/mol
InChI Key: TYTDCFMJGHQGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide selectively inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This interaction is essential for the activation of Wnt/β-catenin signaling, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide disrupts this interaction, leading to the inhibition of downstream target genes involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In osteoblasts, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide promotes differentiation and mineralization, leading to increased bone formation. In neuronal cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide protects against β-amyloid-induced neurotoxicity, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high yield and purity, selective inhibitory effect on the Wnt/β-catenin signaling pathway, and potential therapeutic applications in various diseases. However, there are also some limitations to using N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. Firstly, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, including its absorption, distribution, metabolism, and excretion. Secondly, the potential toxicity of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide needs to be further investigated to ensure its safety for clinical use. Thirdly, the therapeutic applications of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in various diseases need to be further explored, including its potential synergy with other drugs. Finally, the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, based on the structure of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, may lead to the discovery of novel therapeutic agents for various diseases.

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway plays a crucial role in the development and progression of cancer, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis. In addition, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to promote osteoblast differentiation and bone formation, making it a potential treatment for osteoporosis. Moreover, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have a neuroprotective effect by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-5-7-12(8-6-11)10-19(17,18)16-14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTDCFMJGHQGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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